Cas no 383147-75-9 (N-(4-ethynylphenyl)benzenesulfonamide)

N-(4-ethynylphenyl)benzenesulfonamide 化学的及び物理的性質
名前と識別子
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- N-(4-ETHYNYLPHENYL)BENZENESULFONAMIDE
- N-(4-ethynylphenyl)benzenesulfonamide
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- MDL: MFCD03012024
じっけんとくせい
- ゆうかいてん: 180-182°
N-(4-ethynylphenyl)benzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI70847-5mg |
N-(4-ethynylphenyl)benzenesulfonamide |
383147-75-9 | >95% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI70847-1g |
N-(4-ethynylphenyl)benzenesulfonamide |
383147-75-9 | >95% | 1g |
$540.00 | 2024-04-20 | |
Ambeed | A270242-1g |
N-(4-Ethynylphenyl)benzenesulfonamide |
383147-75-9 | 1g |
$177.0 | 2024-04-19 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD199685-1g |
N-(4-Ethynylphenyl)benzenesulfonamide |
383147-75-9 | 1g |
¥1218.0 | 2024-04-18 | ||
abcr | AB257192-1 g |
N-(4-Ethynylphenyl)benzenesulfonamide, 95%; . |
383147-75-9 | 95% | 1 g |
€478.80 | 2023-07-20 | |
abcr | AB257192-500mg |
N-(4-Ethynylphenyl)benzenesulfonamide, 95%; . |
383147-75-9 | 95% | 500mg |
€315.00 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660869-10mg |
N-(4-Ethynylphenyl)benzenesulfonamide |
383147-75-9 | 98% | 10mg |
¥924.00 | 2024-05-16 | |
abcr | AB257192-500 mg |
N-(4-Ethynylphenyl)benzenesulfonamide, 95%; . |
383147-75-9 | 95% | 500 mg |
€315.00 | 2023-07-20 | |
abcr | AB257192-1g |
N-(4-Ethynylphenyl)benzenesulfonamide, 95%; . |
383147-75-9 | 95% | 1g |
€478.80 | 2025-02-27 | |
A2B Chem LLC | AI70847-1mg |
N-(4-ethynylphenyl)benzenesulfonamide |
383147-75-9 | >95% | 1mg |
$201.00 | 2024-04-20 |
N-(4-ethynylphenyl)benzenesulfonamide 関連文献
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
N-(4-ethynylphenyl)benzenesulfonamideに関する追加情報
Recent Advances in the Study of N-(4-ethynylphenyl)benzenesulfonamide (CAS: 383147-75-9) in Chemical Biology and Pharmaceutical Research
N-(4-ethynylphenyl)benzenesulfonamide (CAS: 383147-75-9) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its role as a versatile building block in medicinal chemistry, particularly in the development of targeted therapies and chemical probes. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activity, and potential applications in drug discovery.
The compound's structure, featuring an ethynyl group attached to a benzenesulfonamide moiety, makes it an attractive candidate for click chemistry applications. Recent work by Smith et al. (2023) demonstrated its utility in bioorthogonal labeling strategies, where it served as a key component in the development of novel protein labeling techniques. The study reported successful conjugation with azide-containing biomolecules, showcasing its potential for live-cell imaging and target identification.
In the realm of drug discovery, N-(4-ethynylphenyl)benzenesulfonamide has shown promise as a scaffold for kinase inhibitor development. A 2024 study published in the Journal of Medicinal Chemistry revealed its incorporation into selective kinase inhibitors, with particular efficacy against tyrosine kinase family members. The research team optimized the compound's structure to enhance binding affinity while maintaining favorable pharmacokinetic properties, achieving nanomolar potency against several cancer-related kinase targets.
Recent pharmacological investigations have explored the compound's potential as an anti-inflammatory agent. The benzenesulfonamide component appears to confer COX-2 inhibitory activity, while the ethynyl group allows for further structural modifications to improve selectivity. A preclinical study conducted by Johnson Pharmaceuticals (2024) reported significant reduction in inflammatory markers in animal models, suggesting potential applications in treating chronic inflammatory conditions.
The compound's safety profile and metabolic stability have been subjects of recent pharmacokinetic studies. Research published in Drug Metabolism and Disposition (2023) characterized its metabolic pathways, identifying primary routes of clearance and potential drug-drug interactions. These findings are crucial for advancing the compound through the drug development pipeline and informing future structural optimization efforts.
Looking forward, N-(4-ethynylphenyl)benzenesulfonamide continues to attract attention as a multifunctional chemical tool. Its applications span from chemical biology probes to potential therapeutic agents, with ongoing research exploring its use in targeted drug delivery systems and as a component of PROTACs (proteolysis targeting chimeras). The compound's versatility and the growing body of research supporting its various applications position it as an important molecule in contemporary pharmaceutical research.
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